5-Chloro-4-hydroxy-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-4-hydroxy-2-methylbenzonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photochemistry Insights
The photochemistry of chloro-hydroxybenzonitriles, including compounds similar to 5-Chloro-4-hydroxy-2-methylbenzonitrile, reveals their potential in generating unique transient species that could be significant for understanding photochemical reactions. Specifically, the study by Bonnichon et al. (1999) on 5-chloro-2-hydroxybenzonitrile highlighted the formation of triplet carbene and its conversion into various photoproducts under different conditions. This research underlines the impact of CN substitution on the photochemical behavior of these compounds, providing a foundation for exploring photochemical applications in synthesis and materials science (Bonnichon, Grabner, Guyot, & Richard, 1999).
Synthetic Applications
Novel synthetic pathways for producing derivatives of benzonitriles, such as the method developed by Rao et al. (2014) for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, demonstrate the versatility of benzonitriles in creating biologically potent compounds. This synthesis route showcases the utility of benzonitrile derivatives as intermediates in pharmaceutical chemistry and highlights their significance in developing new therapeutic agents (Rao, Rao, & Prasanna, 2014).
Corrosion Inhibition
The application of benzonitrile derivatives in corrosion inhibition, as explored by Verma, Quraishi, and Singh (2015), indicates their potential in protecting metals against corrosion. The study on 2-aminobenzene-1,3-dicarbonitriles derivatives, including a compound structurally related to this compound, showed high inhibition efficiency on mild steel. This research could lead to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Verma, Quraishi, & Singh, 2015).
Herbicidal Properties
Research into the herbicidal properties of halogenated hydroxybenzonitriles, such as the work conducted by Stalker, McBride, and Malyj (1988), has demonstrated their effectiveness in conferring resistance to plants against specific herbicides. The introduction of a bacterial detoxification gene into plants, enabling them to degrade the herbicide bromoxynil (a compound similar to this compound), signifies the potential of these compounds in agricultural biotechnology for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
properties
IUPAC Name |
5-chloro-4-hydroxy-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYLQGYNRNPYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.